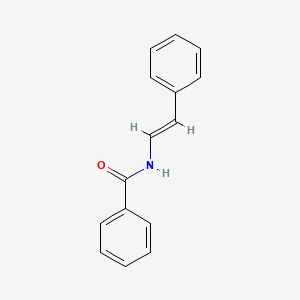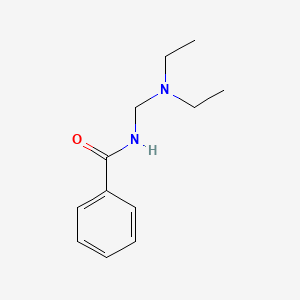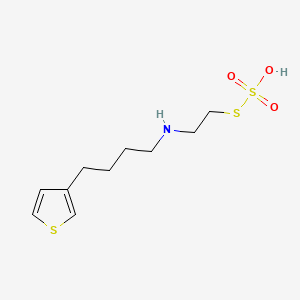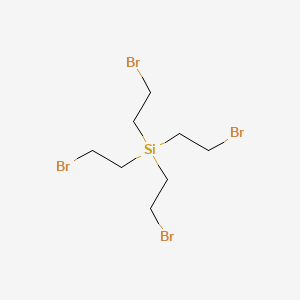![molecular formula C14H20N4O B14657538 N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide CAS No. 50623-21-7](/img/structure/B14657538.png)
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is an organic compound that belongs to the class of acetamides. This compound features a piperidine ring attached to a phenyl group, which is further connected to an acetamide moiety. The presence of the diazenyl group (N=N) in its structure makes it an interesting subject for various chemical and pharmacological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide typically involves the following steps:
Diazotization: The starting material, 4-aminophenylacetamide, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with piperidine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the diazenyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Cleaved products with the removal of the diazenyl group.
Substitution: Substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of dyes and pigments due to its diazenyl group.
Wirkmechanismus
The mechanism of action of N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide involves its interaction with specific molecular targets. The diazenyl group can interact with cellular proteins, leading to various biological effects. The compound may also inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-phenylacetamide: Lacks the diazenyl and piperidine groups, making it less versatile in chemical reactions.
N-Methyl-N-(4-nitrophenyl)acetamide: Contains a nitro group instead of the diazenyl group, leading to different chemical and biological properties.
N-Methyl-N-(4-piperidinyl)acetamide: Similar structure but without the diazenyl group, affecting its reactivity and applications.
Uniqueness
N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide is unique due to the presence of both the diazenyl and piperidine groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
50623-21-7 |
|---|---|
Molekularformel |
C14H20N4O |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
N-methyl-N-[4-(piperidin-1-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C14H20N4O/c1-12(19)17(2)14-8-6-13(7-9-14)15-16-18-10-4-3-5-11-18/h6-9H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
FBGAMDWAJYJAHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)C1=CC=C(C=C1)N=NN2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane](/img/structure/B14657457.png)
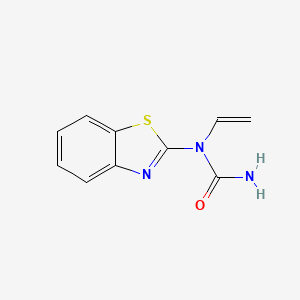
![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)


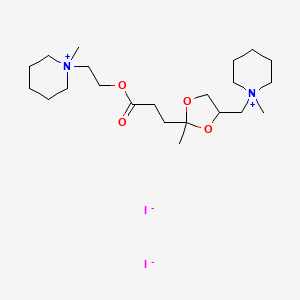
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
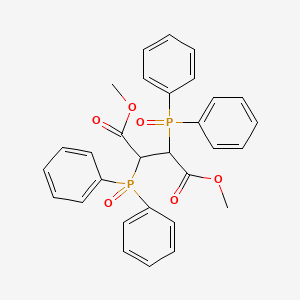
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
